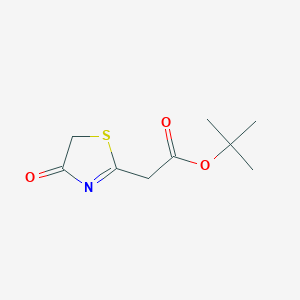

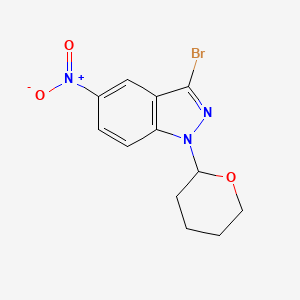

3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitroindazole derivatives, including compounds similar to 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, often involves halogenation and nitration reactions. A related study on the synthesis of biologically active nitroindazoles, which may share similar synthetic pathways with 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, highlights the use of X-ray diffraction and NMR spectroscopy in characterizing such compounds, alongside theoretical DFT calculations to confirm molecular parameters (Cabildo et al., 2011).

Molecular Structure Analysis

The molecular structure of nitroindazole derivatives, including 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, can be comprehensively analyzed through X-ray crystallography, which reveals the planarity of the indazole fused-ring system and its substituents. The nitro group's orientation and the intermolecular interactions, such as halogen bonds and hydrogen bonding, significantly influence the compound's stability and reactivity (Cabildo et al., 2011).

Chemical Reactions and Properties

Nitroindazoles, including 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, participate in various chemical reactions, reflecting their chemical properties. For example, they can act as inhibitors for enzymes like nitric oxide synthase due to their nitro and bromo substituents, indicating their potential in biological systems (Bland-Ward & Moore, 1995).

Physical Properties Analysis

The physical properties of 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, such as melting point, solubility, and crystalline structure, can be deduced from studies on similar nitroindazole compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and material science (Cabildo et al., 2011).

Chemical Properties Analysis

The chemical properties of 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, including reactivity, stability under various conditions, and interactions with other molecules, are influenced by its functional groups. Studies on similar compounds provide insights into these properties, particularly regarding their potential biological activity and interactions based on their bromo and nitro groups (Bland-Ward & Moore, 1995).

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

- Crystal Structure Insights : The study by Cabildo et al. (2011) focuses on similar compounds, including 3-bromo-1-methyl-7-nitro-1H-indazole and 3-bromo-2-methyl-7-nitro-2H-indazole. These compounds were characterized using X-ray diffraction and NMR spectroscopy, highlighting their crystal structures and molecular interactions (Cabildo et al., 2011).

Biological Properties and Inhibition

- Biological Activity : A study by Bland-Ward and Moore (1995) explores the inhibitory effects of 3-bromo-7-nitro-indazole on nitric oxide synthase enzyme activity. This compound shows significant potency in inhibiting enzyme activity in various tissue types, indicating its potential in biochemical applications (Bland-Ward & Moore, 1995).

Chemical Synthesis and Modification

- Synthetic Applications : Research by Mathias et al. (2017) on similar compounds discusses a one-pot sequential intramolecular cyclization and cross-coupling reaction under microwave irradiation. This study provides insights into efficient synthetic methodologies for modifying nitroindazole compounds, which could be applicable to 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole (Mathias et al., 2017).

Magnetic Properties and Spin Dynamics

- Magnetic Studies : A study by Chen et al. (2017) investigates the magnetic properties of indazole nitronyl nitroxide radicals, which could provide valuable information for understanding the magnetic behavior of similar compounds like 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole (Chen et al., 2017).

Propriétés

IUPAC Name |

3-bromo-5-nitro-1-(oxan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O3/c13-12-9-7-8(16(17)18)4-5-10(9)15(14-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAVHFZCKVJLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)